[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride
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Overview
Description
[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C9H10N4.2ClH. It is known for its unique structure, which includes a triazole ring attached to a phenyl group, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride typically involves the reaction of 3-(1H-1,2,3-triazol-1-yl)benzaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the methanamine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring or the phenyl group.
Reduction: Reduction reactions may target the triazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the phenyl or triazole rings .
Scientific Research Applications
Chemistry: In chemistry, [3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for applications in catalysis, coatings, and polymers .
Mechanism of Action
The mechanism of action of [3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-(5-Phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- 1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
- (5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
Uniqueness: What sets [3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the triazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-(triazol-1-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-7-8-2-1-3-9(6-8)13-5-4-11-12-13;;/h1-6H,7,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPGMZSBQFDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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